2-(4-bromo-2-formylphenoxy)-N-(2-methylphenyl)acetamide
Description
Background and Relevance of Phenoxyacetamide Scaffolds
Phenoxyacetamide scaffolds are characterized by an acetamide group linked to a phenoxy moiety, forming a versatile pharmacophore with diverse biological activities. The phenoxy group facilitates critical interactions with biological targets, such as π–π stacking with aromatic residues and hydrogen bonding via its ether oxygen atom. These interactions enhance binding affinity and selectivity, making phenoxyacetamides valuable in targeting enzymes, receptors, and nucleic acids.
Table 1: Representative Phenoxyacetamide-Based Compounds and Their Applications
The adaptability of phenoxyacetamides is evident in their applications:
- Neurological Disorders : 2-Phenoxyacetamide analogues inhibit monoamine oxidases (MAOs), enzymes critical in neurotransmitter metabolism. For example, compound 12 (2-(4-methoxyphenoxy)acetamide) shows MAO-A selectivity (IC~50~ = 0.18 µM, selectivity index = 245).
- Anticancer Therapeutics : Modifications like N-phenylacetamido derivatives enable prodrug strategies, reducing systemic toxicity while maintaining efficacy.
- Antimicrobial Agents : Substituted phenoxy groups enhance lipophilicity, improving membrane penetration.
These examples underscore the scaffold’s utility in rational drug design, balancing metabolic stability and target engagement.
Historical Context: Evolution of 2-(4-Bromo-2-Formylphenoxy)-N-(2-Methylphenyl)Acetamide in Medicinal Chemistry
The development of this compound (molecular formula: C~16~H~14~BrNO~3~, molecular weight: 348.19 g/mol) reflects iterative optimization of phenoxyacetamide derivatives. Key milestones include:
Structural Innovations :
- Introduction of a 4-bromo-2-formylphenoxy moiety enhances electrophilicity, enabling covalent interactions with nucleophilic residues (e.g., cysteine thiols).
- The N-(2-methylphenyl)acetamide group provides steric bulk, potentially improving selectivity for hydrophobic binding pockets.
Synthetic Advancements :
Early synthetic routes to phenoxyacetamides involved Ullmann coupling or nucleophilic aromatic substitution to attach phenoxy groups to acetamide cores. For this compound, regioselective bromination and formylation of the phenolic precursor likely preceded coupling to N-(2-methylphenyl)acetamide.
Comparative Analysis :
Table 2: Structural Comparison with Related Phenoxyacetamide Analogues
While earlier analogues focused on MAO inhibition, the bromo-formyl substitution in this compound suggests exploratory applications in targeted covalent inhibition or metalloenzyme modulation.
Research Objectives and Scope
Current research on this compound prioritizes the following objectives:
1. Target Identification :
- Screen against kinase panels (e.g., Bruton’s tyrosine kinase) due to structural parallels with ibrutinib.
- Assess inhibition of metalloproteinases (MMP-2/MMP-9), leveraging the formyl group’s chelation potential.
2. Structure-Activity Relationship (SAR) Studies :
- Vary substituents on the phenoxy ring (e.g., replacing bromo with chloro or methyl groups).
- Modify the acetamide’s N-aryl group to optimize steric and electronic properties.
3. Prodrug Development :
- Evaluate cleavable linkers (e.g., penicillin amidase-sensitive groups) for site-specific activation, inspired by doxorubicin-phenoxyacetamide.
Table 3: Proposed Research Methodologies
| Objective | Methodology | Expected Outcome |
|---|---|---|
| Target Identification | High-throughput screening assays | Identification of primary targets (e.g., kinases, MMPs) |
| SAR Optimization | Parallel synthesis and molecular docking | Enhanced potency/selectivity |
| Prodrug Feasibility | Enzymatic cleavage assays | Reduced off-target cytotoxicity |
This compound’s unique structural features position it as a promising candidate for advancing phenoxyacetamide-based therapeutics, particularly in oncology and enzymology.
Properties
IUPAC Name |
2-(4-bromo-2-formylphenoxy)-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO3/c1-11-4-2-3-5-14(11)18-16(20)10-21-15-7-6-13(17)8-12(15)9-19/h2-9H,10H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCZNSGKDPXOFBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)COC2=C(C=C(C=C2)Br)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-2-formylphenoxy)-N-(2-methylphenyl)acetamide typically involves the following steps:
Bromination: The starting material, 2-formylphenol, undergoes bromination to introduce the bromo group at the 4-position.
Phenoxy Formation: The brominated compound is then reacted with 2-methylphenylamine to form the phenoxy linkage.
Acetylation: The final step involves the acetylation of the amine group to yield the desired acetamide compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-2-formylphenoxy)-N-(2-methylphenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The bromo group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: 2-(4-bromo-2-carboxyphenoxy)-N-(2-methylphenyl)acetamide.
Reduction: 2-(4-bromo-2-hydroxyphenoxy)-N-(2-methylphenyl)acetamide.
Substitution: Products vary depending on the nucleophile used.
Scientific Research Applications
2-(4-bromo-2-formylphenoxy)-N-(2-methylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-bromo-2-formylphenoxy)-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their function. The bromo group may also participate in halogen bonding, further influencing the compound’s activity.
Comparison with Similar Compounds
Substituent Variations on the Phenoxy Ring and Acetamide Group
The table below highlights key structural differences and physicochemical properties of analogues:
Impact of Substituents on Reactivity and Bioactivity
- Formyl Group : The target compound’s 2-formyl group distinguishes it from analogues lacking this moiety (e.g., ). This group enables participation in condensation reactions, making it valuable for synthesizing Schiff bases or hydrazones, which are common in drug design .
- Halogen Variations : Replacing bromine with chlorine () reduces molecular weight but may alter halogen-bonding interactions critical for target binding. Bromine’s larger atomic radius often enhances binding affinity in biological systems .
Biological Activity
2-(4-bromo-2-formylphenoxy)-N-(2-methylphenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C15H14BrNO3
- Molecular Weight : 336.18 g/mol
Synthesis
The synthesis of this compound typically involves the reaction of 4-bromo-2-formylphenol with N-(2-methylphenyl)acetamide under controlled conditions. This process may utilize various catalysts and solvents to enhance yield and purity.
Enzyme Inhibition
Research indicates that derivatives of acetamides, including this compound, exhibit significant enzyme inhibitory activity. For instance, related compounds have shown potent inhibition against various kinases, which are crucial in cancer pathways:
| Compound | Target Enzyme | IC50 (nM) |
|---|---|---|
| 7a | VEGFR-2 | 18.9 |
| 7k | c-Met | 7.3 |
| 7m | c-Met | 5.8 |
These findings suggest that the bromine substitution enhances the inhibitory potency due to electronic effects and steric factors .
Anti-inflammatory Activity
Studies have also highlighted the anti-inflammatory potential of similar compounds. For example, derivatives have been evaluated for their ability to inhibit pro-inflammatory cytokines, which are pivotal in chronic inflammatory diseases. The compound's structure allows it to interact with key inflammatory pathways, potentially reducing inflammation markers .
Anticancer Properties
In vitro studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation. Notably, compounds like this compound may act as dual inhibitors targeting multiple pathways involved in tumor growth .
Case Studies
- Study on VEGFR Inhibition :
- Anti-inflammatory Evaluation :
Q & A
Q. Key considerations :
- Temperature control (e.g., 0–5°C for formylation to avoid side reactions).
- Solvent selection (polar aprotic solvents like DMF enhance reactivity but may require rigorous purification).
- Yield optimization (70–85% reported for analogous compounds) .
How can structural characterization of this compound be performed to confirm its purity and functional groups?
Basic
A combination of analytical techniques is critical:
- NMR spectroscopy : ¹H/¹³C NMR to confirm aromatic substitution patterns (e.g., formyl proton at ~10 ppm, bromine-induced deshielding) .
- IR spectroscopy : Peaks at ~1680 cm⁻¹ (C=O stretch of acetamide) and ~1700 cm⁻¹ (formyl group).
- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal refinement to resolve stereochemical ambiguities .
- Mass spectrometry : High-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₆H₁₃BrNO₃: ~362.01 m/z).
What experimental designs are recommended for evaluating its antimicrobial activity, and how do results compare to established antibiotics?
Basic
Methodology :
- Agar diffusion assays : Test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains. Measure zones of inhibition (ZOI) and compare to controls like amoxicillin .
- MIC determination : Use broth dilution to quantify minimum inhibitory concentrations (MICs).
Q. Example data (analogous compound) :
| Bacterial Strain | ZOI (mm) | MIC (μg/mL) |
|---|---|---|
| E. coli | 18 | 32 |
| S. aureus | 20 | 16 |
Interpretation : Lower ZOI/MIC values compared to amoxicillin suggest moderate activity, possibly due to cell wall disruption via phenolic intermediates .
How can researchers investigate the compound’s enzyme inhibition mechanisms, particularly targeting bacterial dihydropteroate synthase (DHPS)?
Advanced
Experimental design :
- Kinetic assays : Monitor DHPS activity spectrophotometrically (λ = 340 nm) with/without the compound. Calculate IC₅₀ values.
- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions between the formylphenoxy group and DHPS active sites.
- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS).
Data contradictions : If IC₅₀ values conflict with docking results (e.g., poor correlation between predicted binding and observed inhibition), re-evaluate protonation states or solvent-accessible surfaces in simulations .
What structure-activity relationship (SAR) insights can guide the design of more potent analogs?
Advanced
Key SAR findings (from analogs) :
- Bromine position : 4-Bromo substitution (vs. 5-Bromo) enhances steric hindrance, reducing off-target interactions .
- Formyl group : Critical for hydrogen bonding with enzyme active sites; replacing it with ethoxy decreases activity by 60% .
- 2-methylphenyl moiety : Hydrophobic interactions improve membrane permeability (logP ~3.5 for optimal bioavailability).
Q. Optimization strategies :
- Introduce electron-withdrawing groups (e.g., -NO₂) to enhance electrophilicity.
- Explore bioisosteric replacements (e.g., thioacetamide for acetamide) to reduce toxicity .
How can researchers resolve contradictions between solubility data and observed bioactivity in vivo?
Advanced
Case study : If the compound shows poor aqueous solubility (<0.1 mg/mL) but high in vitro activity:
- Formulation adjustments : Use co-solvents (e.g., PEG 400) or nanoemulsions to enhance bioavailability.
- Prodrug synthesis : Modify the formyl group to a hydroxylamine derivative for improved solubility without losing activity.
- In vivo PK/PD modeling : Correlate plasma concentrations (Cmax, AUC) with efficacy in animal models to validate dosing regimens.
Data reconciliation : Cross-validate solubility measurements using HPLC-UV and nephelometry to rule out aggregation artifacts .
What computational approaches are recommended for predicting metabolic stability and toxicity profiles?
Advanced
Methodology :
- ADMET prediction : Use SwissADME or ADMETLab to estimate CYP450 metabolism, hERG inhibition, and Ames test outcomes.
- Metabolite identification : Perform in silico phase I/II metabolism simulations (e.g., GLORYx) to flag reactive intermediates.
- Density functional theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic reactivity (e.g., potential for forming toxic quinone methides).
Validation : Compare computational results with in vitro hepatocyte assays for metabolic stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
